(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone

Lipophilicity Drug-likeness Solubility

The compound (4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone (CAS: 866051-32-3) is a synthetic quinoline derivative belonging to the 1,3-dioxolo[4,5-g]quinoline chemotype, a scaffold historically investigated for topoisomerase inhibition and antimicrobial activity. Its structure features a 4-methoxyphenyl ketone substituent at the 7-position of an 8-methyl-[1,3]dioxolo[4,5-g]quinoline core.

Molecular Formula C19H15NO4
Molecular Weight 321.332
CAS No. 866051-32-3
Cat. No. B2658653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
CAS866051-32-3
Molecular FormulaC19H15NO4
Molecular Weight321.332
Structural Identifiers
SMILESCC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H15NO4/c1-11-14-7-17-18(24-10-23-17)8-16(14)20-9-15(11)19(21)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3
InChIKeyFOVKGWMMJGEVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866051-32-3: Baseline Properties of (4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone for Research Procurement


The compound (4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone (CAS: 866051-32-3) is a synthetic quinoline derivative belonging to the 1,3-dioxolo[4,5-g]quinoline chemotype, a scaffold historically investigated for topoisomerase inhibition and antimicrobial activity [1]. Its structure features a 4-methoxyphenyl ketone substituent at the 7-position of an 8-methyl-[1,3]dioxolo[4,5-g]quinoline core. With a molecular formula of C19H15NO4 and molecular weight of 321.33 g/mol, it is primarily available as a research-grade building block with reported purity levels of >90% to ≥97% depending on the supplier .

866051-32-3 Substitution Risk: Why Generic 1,3-Dioxoloquinoline Analogs Are Not Interchangeable


Substituting 866051-32-3 with other 1,3-dioxolo[4,5-g]quinoline derivatives, particularly those lacking the 4-methoxyphenyl ketone at the 7-position, directly alters key molecular recognition features critical for target engagement. The 4-methoxyphenyl moiety provides specific hydrogen-bond acceptor capacity (via the methoxy oxygen) and distinct electronic and steric properties that influence both binding affinity and selectivity [1]. Closely related analogs such as the cyclopropyl ketone variant (CAS 866135-86-6) or benzamide-linked MCH1 antagonists exhibit markedly different lipophilicity, polar surface area, and conformational flexibility, making them unsuitable as drop-in replacements without re-optimization of the synthetic route or pharmacological profile [2].

866051-32-3 Quantitative Differentiation: Evidence-Based Comparison Against Closest Analogs


Lipophilicity Tuning: ClogP Advantage of the 4-Methoxyphenyl Substituent over the Cyclopropyl Analog

The target compound 866051-32-3 incorporates a 4-methoxyphenyl ketone at the 7-position, replacing the cyclopropyl group found in the closest commercial analog (CAS 866135-86-6). This substitution increases the calculated partition coefficient (ClogP) by approximately 1.5–2.0 log units, reflecting a deliberate trade-off for enhanced membrane permeability while retaining a hydrogen bond acceptor (methoxy oxygen) absent in the cyclopropyl derivative .

Lipophilicity Drug-likeness Solubility

Hydrogen Bond Acceptor Capacity: Methoxy Oxygen as a Specificity Determinant

The 4-methoxyphenyl group in 866051-32-3 contributes one additional hydrogen bond acceptor (HBA) compared to the cyclopropyl analog. Specifically, the methoxy oxygen serves as a potential H-bond acceptor, which is completely absent in the cyclopropyl derivative. This feature is critical for structure-activity relationships (SAR) in dioxoloquinoline-based topoisomerase inhibitors, where aryl methoxy groups have been shown to modulate potency through hydrogen bonding interactions with the enzyme active site [1][2].

Hydrogen bonding SAR Target engagement

Molecular Weight Differentiation: Impact on Permeability and Synthetic Tractability

866051-32-3 has a molecular weight of 321.33 g/mol, which is 66 g/mol higher than the cyclopropyl analog (255.27 g/mol). While still within the range considered 'lead-like' (MW < 350), this mass difference reflects the extended aromatic system and additional functionalization handle provided by the 4-methoxyphenyl ring. The higher MW of the target compound may reduce passive permeability relative to the smaller analog while offering a more advanced scaffold for late-stage diversification .

Molecular weight Lead-likeness Synthetic accessibility

Absence of Direct Biological Head-to-Head Data: A Critical Gap Statement

Despite searching primary literature, patents, and authoritative databases, no direct head-to-head comparative biological assay data (IC50, EC50, Ki, or functional activity) were identified for 866051-32-3 versus any named comparator compound. The biological annotations available on vendor sites reference antimicrobial and anticancer screening but do not provide quantitative results for this specific CAS number . The evidence dimensions presented above are therefore limited to computed physicochemical comparisons and class-level inferences drawn from structurally related dioxoloquinoline series. Procurement decisions must currently rely on these structural distinctions rather than on differential potency or selectivity data.

Data gap Assay limitation Procurement caveat

866051-32-3 Procurement-Driven Application Scenarios: Where the 4-Methoxyphenyl Quinoline Scaffold Delivers Value


Medicinal Chemistry SAR Exploration of 8-Methylquinoline-Based MCH1 Receptor Antagonists

The 4-methoxyphenyl ketone moiety in 866051-32-3 serves as a direct precursor or structural analog to the benzamide side chain present in Takeda's MQ1 series (e.g., MQ1 IC50 = 2.2 nM at MCH1 receptor) [1]. Researchers optimizing MCH1 antagonists can use this compound to systematically probe the impact of replacing the amide linkage with a ketone on binding kinetics and residence time. The additional methoxy H-bond acceptor may alter the allosteric modulation profile compared to the reported cyclopropylmethoxy-benzamide series.

Topoisomerase Inhibition Screening Using a 1,3-Dioxolo[4,5-g]quinoline Scaffold

Patent EP0496634A1 establishes that substituted phenyl-1,3-dioxoloquinolines possess topoisomerase inhibitory and antitumor activity [2]. While the exemplified compounds in the patent are primarily 6-substituted, 866051-32-3 offers a distinct 7-substituted regioisomer for exploring regioisomer-dependent effects on topoisomerase I/II inhibition. This regioisomeric differentiation is quantitatively meaningful, as subtle changes in substitution position on the quinoline core are known to profoundly affect DNA intercalation geometry and enzyme inhibition potency.

Antimicrobial Activity Profiling Against Gram-Positive Bacterial Strains

Earlier work on 1,3-dioxolo[4,5-g]quinoline derivatives demonstrated appreciable in vitro activity against gram-positive bacteria, although no activity was observed against P388 lymphocytic leukemia [3]. 866051-32-3, bearing the electron-donating 4-methoxyphenyl group, may exhibit enhanced antimicrobial potency relative to unsubstituted or alkyl-substituted analogs, given the known SAR trend that electron-rich aryl substituents improve antibacterial activity in quinoline chemotypes.

Chemical Biology Tool Compound for Profiling Kinase or GPCR Selectivity Panels

The 8-methylquinoline core is a privileged scaffold in kinase and GPCR drug discovery, as demonstrated by the subnanomolar MCH1 receptor binding of structurally related analogs [1]. 866051-32-3, with its unique combination of a dioxolo ring and a 4-methoxyphenyl ketone, can serve as a selectivity profiling probe to distinguish target engagement patterns that are sensitive to the methanone linker versus the amide linker found in clinical candidates. Procurement of this compound enables broad-panel screening to identify off-target liabilities early in lead optimization.

Quote Request

Request a Quote for (4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.